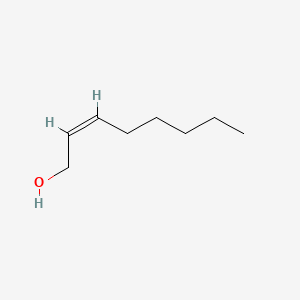
Chlorflavonin
Vue d'ensemble
Description
Chlorflavonin is a naturally occurring flavonoid first isolated from the fungus Aspergillus candidus in 1969 . It is known for its potent antimycobacterial and antifungal properties. The compound has a unique structure characterized by a chlorine atom attached to the flavonoid skeleton, which contributes to its biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The total synthesis of chlorflavonin involves a late-stage ruthenium(II)-catalyzed ortho-C(sp2)-H-hydroxylation of a substituted 3’-methoxyflavonoid skeleton . This method allows for the selective introduction of hydroxyl groups at specific positions on the flavonoid core, which is crucial for the biological activity of this compound.
Industrial Production Methods: this compound can also be produced industrially by cultivating a this compound-producing strain of Aspergillus candidus under aerobic conditions in an aqueous nutrient solution containing inorganic salts and a source of assimilable carbon and nitrogen . The antibiotic is then isolated from the fermentation broth by adjusting the pH, separating the mycelium, and extracting the mycelium with a hydrocarbon solvent. The pure substance is obtained by re-crystallization from benzene or petroleum ether .
Analyse Des Réactions Chimiques
Types of Reactions: Chlorflavonin undergoes various chemical reactions, including:
Reduction: Reduction with magnesium and hydrochloric acid results in a deep red color.
Substitution: The chlorine atom in this compound can participate in substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions:
Oxidation: Ruthenium(II) catalysts are commonly used for hydroxylation reactions.
Reduction: Magnesium and hydrochloric acid are used for reduction reactions.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products:
Applications De Recherche Scientifique
Chlorflavonin has a wide range of scientific research applications:
Mécanisme D'action
Chlorflavonin exerts its effects by specifically inhibiting the large catalytic subunit IlvB1 of the mycobacterial acetohydroxyacid synthase (AHAS), which is the first common enzyme in the de novo biosynthetic pathway of essential branched-chain amino acids and pantothenic acid . This inhibition leads to combined auxotrophies of branched-chain amino acids and pantothenic acid, ultimately resulting in the bacteriostatic effect observed in mycobacterial cultures .
Comparaison Avec Des Composés Similaires
Bromflavonin: An analog of chlorflavonin with a bromine atom instead of chlorine, exhibiting improved antimycobacterial activity.
Baicalein: A flavone with potent antifungal properties.
Myricetin: A flavonol with significant inhibitory effects on Candida species.
Uniqueness of this compound: this compound is unique due to its chlorine substituent on the flavonoid skeleton, which is rare among naturally occurring flavonoids . This structural feature contributes to its potent biological activity and makes it a valuable lead compound for developing new antimicrobial agents .
Propriétés
IUPAC Name |
2-(3-chloro-2-hydroxyphenyl)-5-hydroxy-3,7,8-trimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO7/c1-23-11-7-10(20)12-14(22)18(25-3)15(26-17(12)16(11)24-2)8-5-4-6-9(19)13(8)21/h4-7,20-21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSQXYITDXJTKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C(=C(O2)C3=C(C(=CC=C3)Cl)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177921 | |
| Record name | Chlorflavonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23363-64-6 | |
| Record name | Chlorflavonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23363-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorflavonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023363646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorflavonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


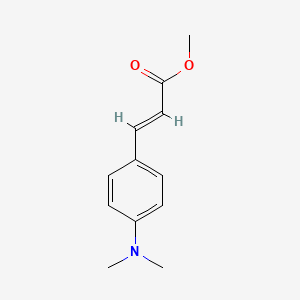
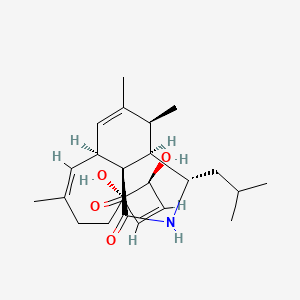
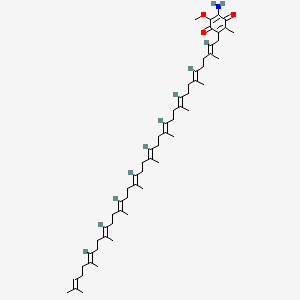
![N-(2-hydroxyethyl)-N-[2-[[methyl-[(E)-3-(3,4,5-trimethylphenyl)prop-2-enyl]amino]methyl]phenyl]isoquinoline-5-sulfonamide](/img/structure/B1236330.png)
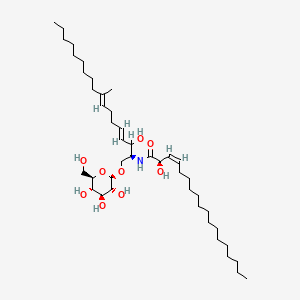
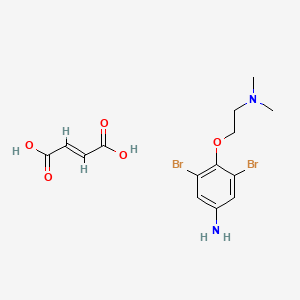
![6-[(2Z)-2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cycloheptane-1,4-diol](/img/structure/B1236333.png)
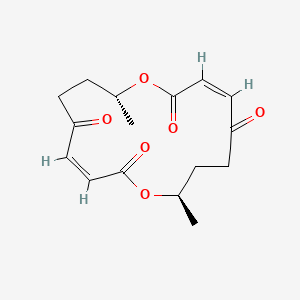
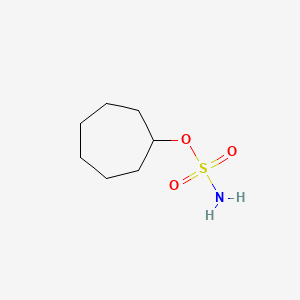


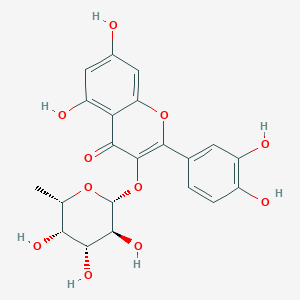
![(Z)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide](/img/structure/B1236347.png)
